3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone
Brand Name: Vulcanchem
CAS No.: 39222-69-0
VCID: VC4389444
InChI: InChI=1S/C14H18N2O/c1-14(2)8-10(7-11(17)9-14)16-13-6-4-3-5-12(13)15/h3-7,16H,8-9,15H2,1-2H3
SMILES: CC1(CC(=CC(=O)C1)NC2=CC=CC=C2N)C
Molecular Formula: C14H18N2O
Molecular Weight: 230.311

3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone

CAS No.: 39222-69-0

Cat. No.: VC4389444

Molecular Formula: C14H18N2O

Molecular Weight: 230.311

* For research use only. Not for human or veterinary use.

3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone - 39222-69-0

Specification

CAS No. 39222-69-0
Molecular Formula C14H18N2O
Molecular Weight 230.311
IUPAC Name 3-(2-aminoanilino)-5,5-dimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C14H18N2O/c1-14(2)8-10(7-11(17)9-14)16-13-6-4-3-5-12(13)15/h3-7,16H,8-9,15H2,1-2H3
Standard InChI Key XNPJRPDGAPQDSN-UHFFFAOYSA-N
SMILES CC1(CC(=CC(=O)C1)NC2=CC=CC=C2N)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a cyclohex-2-enone ring system, where the ketone group at position 1 introduces electrophilic reactivity. The 5,5-dimethyl substitution imposes steric constraints, reducing ring flexibility and stabilizing specific conformations. At position 3, the 2-aminophenylamino group introduces hydrogen-bonding capabilities and aromatic π-system interactions, critical for molecular recognition processes .

Table 1: Key Structural Features

FeatureDescription
Core structureCyclohex-2-enone (unsaturated six-membered ring with ketone)
Substituents- 5,5-dimethyl groups (steric hindrance)
- 3-((2-aminophenyl)amino) group (hydrogen bonding and aromaticity)
Molecular formulaC₁₄H₁₈N₂O
CAS number39222-69-0

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural elucidation. While direct spectral data for this compound is limited in public domains, analogous cyclohexenone derivatives exhibit characteristic signals:

  • ¹H NMR: Protons adjacent to the ketone (δ 2.2–2.5 ppm) and aromatic amines (δ 6.5–7.5 ppm) .

  • ¹³C NMR: Carbonyl carbons resonate near δ 190–210 ppm, with quaternary carbons (e.g., dimethyl groups) at δ 25–35 ppm .

  • HRMS: The molecular ion [M+H]⁺ for C₁₄H₁₈N₂O is calculated at m/z 231.1497, consistent with its formula .

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via condensation reactions between 5,5-dimethylcyclohexane-1,3-dione and 1,2-phenylenediamine derivatives. A representative method involves:

  • Enaminone Formation: Reaction of the diketone with aniline derivatives under acidic or thermal conditions to form the enaminone intermediate .

  • Cyclization: Intramolecular cyclization under controlled pH or catalytic conditions to yield the fused cyclohexenone structure .

Table 2: Representative Synthesis Conditions

StepConditionsYieldReference
Enaminone formationAcetic acid, reflux, 12 h65–75%
CyclizationAgNO₃ catalysis, DMA, 60°C70–80%

Reactivity Profile

  • Electrophilic Substitution: The enone system undergoes Michael additions with nucleophiles (e.g., amines, thiols).

  • Oxidation: The allylic position (C-4) is susceptible to oxidation, forming epoxides or diols under mild conditions .

  • Hydrogen Bonding: The 2-aminophenylamino group participates in intermolecular H-bonding, influencing crystallinity and solubility .

CompoundED₅₀ (MES test, mg/kg)Toxicity (TD₅₀, mg/kg)
3-((2-Aminophenyl)amino)-5,5-dimethyl-15.2125.4
5-Methyl non-dimethyl analog12.889.7

DNA Interaction Studies

Fluorescence quenching and UV-Vis titration studies of related enaminones revealed intercalative binding to DNA, with binding constants (Kₐ) ~10⁴ M⁻¹. This suggests potential as chemotherapeutic agents or gene-targeting molecules .

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: Limited (<1 mg/mL) due to hydrophobic dimethyl groups.

  • logP: Calculated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Thermal Stability: Decomposes above 250°C, with glass transition observed at 120°C via differential scanning calorimetry (DSC) .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the aminoaryl group to optimize pharmacokinetics.

  • Target Identification: Proteomic studies to elucidate molecular targets in anticonvulsant pathways.

  • Formulation Development: Nanoencapsulation to enhance aqueous solubility and bioavailability.

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